5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) at position 2 and a nitrogen atom (aza) at position 3. A sulfonyl group bridges the bicyclic system to a para-substituted phenyl ring bearing a pyrazole moiety. The sulfur atom in the bicyclo system may enhance electron-withdrawing effects, while the pyrazole group offers hydrogen-bonding capabilities for target interactions .
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNXQGGXURECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane, is a pyrazoline derivative. Pyrazoline derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
For instance, some pyrazoline derivatives have been found to display superior antipromastigote activity, which is crucial in combating leishmaniasis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antileishmanial and antimalarial activities. Pyrazoline derivatives have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei. .
Pharmacokinetics
The effectiveness of pyrazoline derivatives in in vivo studies suggests that they have suitable pharmacokinetic properties for therapeutic use.
Result of Action
The result of the compound’s action is likely to be the inhibition of the growth of the target organisms, as suggested by the antileishmanial and antimalarial activities of pyrazoline derivatives. This leads to a reduction in the severity of the diseases caused by these organisms.
Biological Activity
The compound 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex molecule that belongs to the class of bicyclic compounds featuring a thiazolidine structure combined with a pyrazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antitumor Activity
Research has indicated that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. The structural modifications in the sulfonamide group may enhance the binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Effects
Compounds with similar structural characteristics have demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α. The presence of the pyrazole ring is often associated with reduced inflammation in cellular models, suggesting that our compound may also possess these properties .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented, with several studies indicating effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Given its structural features, 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane may exhibit similar antimicrobial properties .
Interaction with Biological Targets
The biological activity of this compound likely arises from its ability to interact with specific biological targets:
- Receptor Binding : The pyrazole moiety may facilitate binding to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially leading to neuroprotective effects.
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Study 1: Antitumor Efficacy
In a study evaluating various pyrazole derivatives for their antitumor activity, compounds structurally related to 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane were found to significantly inhibit tumor cell proliferation in vitro by inducing apoptosis through caspase activation pathways .
Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of related compounds in models of acute inflammation. Results indicated that these compounds reduced edema and inflammatory cell infiltration significantly compared to controls, supporting their potential therapeutic use in inflammatory diseases .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer effects. The incorporation of the sulfonyl group in 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi. The sulfonyl group contributes to the lipophilicity of the molecule, facilitating better membrane penetration and enhancing its efficacy against pathogens.
Pharmacological Insights
Mechanism of Action
The mechanism of action for 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves the modulation of signaling pathways associated with inflammation and cell survival. It has been observed to inhibit the NF-kB pathway, which plays a pivotal role in inflammatory responses and cancer cell survival.
Toxicological Studies
A comprehensive review of toxicological data reveals that while the compound shows promising therapeutic effects, it also necessitates careful evaluation regarding its safety profile. Studies focusing on hepatotoxicity indicate that certain pyrazole derivatives can cause liver damage at high doses, necessitating further investigation into dose-dependent effects and mechanisms of toxicity.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Efficacy
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyrazole-sulfonyl motif can be synthesized using methods analogous to , but the bicyclo[2.2.1] framework may require specialized catalysts or conditions .
- Biological Relevance : Pyrazole-containing analogs () show affinity for enzymes via hydrogen bonding, whereas tosyl derivatives () may prioritize passive diffusion.
- Computational Insights: Tools like Multiwfn () could analyze electron localization or electrostatic potentials to rationalize reactivity differences between analogs.
Q & A
Q. What synthetic strategies are recommended for preparing bicyclic sulfonamide derivatives like 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?
The synthesis of bicyclic sulfonamides typically involves multi-step routes, including:
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaOH in ether) .
- Bicyclic Core Construction : Cyclization using reagents like LiBH₄ or NaOMe to form the 2-thia-5-azabicyclo[2.2.1]heptane scaffold .
- Functionalization : Coupling the pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key Optimization: Reaction temperature and solvent polarity significantly affect yields. For example, LiBH₄ reduction at 0°C improves stereochemical control .
Q. How should researchers characterize the structural integrity of this compound?
Standard analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and bicyclic geometry. Aromatic protons from the pyrazole and sulfonyl groups appear as distinct deshielded signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the sulfonyl and bicyclic moieties .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles, especially for the strained bicyclic system .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for bicyclic sulfonamides with pyrazole substituents?
Contradictions often arise from:
- Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) can alter bioavailability. Standardize assays using guidelines from environmental toxicology studies, such as fixed exposure times and controlled pH .
- Metabolic Stability : Use hepatic microsome assays to evaluate cytochrome P450 interactions, which may explain discrepancies between in vitro and in vivo efficacy .
- Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What experimental designs are optimal for evaluating the compound’s interaction with biological targets?
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for receptors like GPCRs or kinases. Include negative controls (e.g., non-sulfonylated analogs) to isolate sulfonyl group contributions .
- Functional Assays : Use randomized block designs with split-split plots for dose-response studies. For example, test multiple rootstocks (subplots) and harvest times (sub-subplots) to account for biological variability .
- Structural Dynamics : Molecular dynamics simulations to predict binding poses, guided by X-ray or cryo-EM data of homologous targets .
Q. How can synthetic routes be optimized to improve enantiomeric purity of the bicyclic core?
- Chiral Auxiliaries : Incorporate (1S,4S)-configured intermediates during cyclization, as demonstrated in morpholine-derived bicyclic systems .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereoselectivity .
- Crystallization-Driven Purification : Use solvent mixtures (e.g., ethanol/water) to isolate enantiomers via differential solubility .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the sulfonyl group during long-term storage?
Q. How should researchers address low yields in pyrazole coupling reactions?
- Electron-Deficient Arenes : Activate the phenyl ring for nucleophilic attack using electron-withdrawing groups (e.g., nitro) prior to pyrazole introduction .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
